Summary of Application: Chloroform-D is used in the synthesis of chlorine-containing heterocyclic compounds, which serve as diverse biological agents and drugs in the pharmaceutical industries .
Methods of Application: The specific methods of application vary depending on the drug being synthesized. The general process involves using chloroform-d in chemical reactions to create chlorinated compounds .
Results or Outcomes: The use of Chloroform-D in pharmaceutical research has led to the development of more than 250 FDA approved chlorine-containing drugs, with many more in pre-clinical trials .
Summary of Application: Chloroform-D is used as a CO surrogate in organic synthesis, particularly in the construction of carbonyl compounds .
Methods of Application: Chloroform-D is used in carbonylation reactions as a source of CO. This is because direct utilization of CO gas has drawbacks due to its toxic and explosive nature .
Results or Outcomes: The use of Chloroform-D as a CO surrogate has enabled the efficient insertion of a carbonyl group in organic synthesis, which has significant applications in medicinal and materials chemistry .
Summary of Application: Chloroform-D is commonly used as a solvent in NMR (Nuclear Magnetic Resonance) spectroscopy .
Methods of Application: In NMR spectroscopy, Chloroform-D is used as a solvent to dissolve the sample being studied. The deuterium in Chloroform-D is non-responsive to the frequency used for protons in NMR, making it an ideal solvent .
Results or Outcomes: The use of Chloroform-D as a solvent in NMR spectroscopy allows for clear and accurate spectral data, aiding in the analysis of chemical compounds .
Summary of Application: Chloroform-D is used in the mitigation of its own decomposition to stabilize susceptible NMR samples .
Methods of Application: Chloroform-D is washed with concentrated disodium carbonate solution and subsequently desiccated with oven-dried disodium carbonate to prevent the formation of highly reactive decomposition products .
Results or Outcomes: This method has proven to be effective in preventing the deterioration of NMR samples, ensuring accurate and reproducible spectral data .
Summary of Application: Chloroform-D is used in infrared spectral studies to investigate C-D stretching and bending motions .
Methods of Application: Infrared spectroscopy is used to study the interaction of Chloroform-D with different solvents .
Results or Outcomes: These studies provide valuable insights into the molecular behavior of Chloroform-D, contributing to our understanding of its properties and interactions .
Summary of Application: Chloroform-D is used to analyze the interaction of water with activated carbons .
Methods of Application: The effect of Chloroform-D on the interaction of water with activated carbons is analyzed .
Summary of Application: Chloroform-D is used as a solvent in the extraction of lipids, a process crucial in biochemistry and food science .
Methods of Application: In lipid extraction, a sample is mixed with Chloroform-D and other solvents. The lipids dissolve in the Chloroform-D, separating them from the rest of the sample .
Results or Outcomes: This method allows for the efficient extraction of lipids, which can then be analyzed or used in further experiments .
Summary of Application: Chloroform-D is used in the study of protein-ligand interactions, which is important in drug discovery .
Methods of Application: In these studies, a protein and a potential drug (ligand) are dissolved in Chloroform-D. NMR spectroscopy is then used to analyze the interaction between the protein and the ligand .
Results or Outcomes: This method provides valuable insights into how potential drugs interact with their target proteins, aiding in the development of new medications .
Summary of Application: Chloroform-D is used in the study of chemical reactions, particularly those involving chlorinated compounds .
Methods of Application: In these studies, Chloroform-D is used as a reactant or solvent in chemical reactions. The progress of the reaction is then monitored using various analytical techniques .
Results or Outcomes: These studies provide valuable information about the mechanisms of chemical reactions, which has applications in various fields such as organic synthesis and environmental science .
Chloroform-d, also known as deuterated chloroform, is an organic compound with the chemical formula CDCl₃. It is a colorless, dense liquid that is primarily used as a solvent in nuclear magnetic resonance spectroscopy due to its low cost and favorable chemical properties. The deuterium atom in chloroform-d replaces one of the hydrogen atoms found in regular chloroform (CHCl₃), which minimizes interference in NMR spectroscopy by reducing the signal from protons in the solvent itself. This makes it invaluable for analyzing organic compounds without the solvent's proton signals overwhelming the results .
Chloroform-d shares many safety concerns with its non-deuterated counterpart:
Chloroform-d can be synthesized through several methods:
Chloroform-d is primarily used as a solvent in:
Studies on chloroform-d focus on its stability and interactions with other chemicals. It is known that:
Chloroform-d shares similarities with several other compounds used in spectroscopy and organic synthesis. Here are some notable comparisons:
Compound | Formula | Key Features | Unique Aspects |
---|---|---|---|
Chloroform | CHCl₃ | Common solvent; reacts photochemically | More toxic than chloroform-d; produces phosgene |
Deuterated Dichloromethane | CD₂Cl₂ | Used as an NMR solvent; less common than chloroform-d | Higher boiling point; more expensive |
Carbon Tetrachloride | CCl₄ | Non-polar solvent; used in industrial applications | Highly toxic; not suitable for NMR spectroscopy |
Dichloromethane | CH₂Cl₂ | Versatile solvent; used for extraction processes | Less dense than chloroform; more reactive |
Chloroform-d's uniqueness lies in its specific application as an NMR solvent due to its deuterium content, which minimizes proton interference while still being chemically versatile for various organic reactions .
Acute Toxic;Irritant;Health Hazard